molecular formula C28H31BrN2O2 B195091 Darifenacin hydrobromide CAS No. 133099-07-7

Darifenacin hydrobromide

Katalognummer B195091
CAS-Nummer: 133099-07-7
Molekulargewicht: 507.5 g/mol
InChI-Schlüssel: UQAVIASOPREUIT-VQIWEWKSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

During the large-scale synthesis of darifenacin hydrobromide, four potent impurities were observed: darifenacin acid, darifenacin desnitrile, darifenacin vinyl phenol, and darifenacin ether . The synthesis and characterization of these four impurities have been described .


Molecular Structure Analysis

Darifenacin hydrobromide has a molecular formula of C28H31BrN2O2 and a molecular weight of 507.5 g/mol . The pyrrolidine ring in its structure adopts an envelope conformation . The two phenyl rings make a dihedral angle of 72.5° .


Chemical Reactions Analysis

Forced degradation studies confirmed that the drug substance was stable under acidic, alkaline, aqueous hydrolysis, thermal, and photolytic conditions and susceptible only to oxidative degradation . Impurities were identified using liquid chromatography coupled with ion trap mass spectrometry .


Physical And Chemical Properties Analysis

Darifenacin hydrobromide has a molecular formula of C28H31BrN2O2 and a molecular weight of 507.5 g/mol . The pyrrolidine ring in its structure adopts an envelope conformation . The two phenyl rings make a dihedral angle of 72.5° .

Wissenschaftliche Forschungsanwendungen

Application in the Management of Overactive Bladder

Specific Scientific Field

This application falls under the field of Urology .

Summary of the Application

Darifenacin hydrobromide is a selective M3 receptor antagonist . This M3 receptor is the major subtype that controls urinary bladder muscle contraction . By blocking muscarinic receptors in the bladder, intravesicular pressure is lowered, bladder capacity is increased, and the frequency of bladder contractions is reduced .

Methods of Application or Experimental Procedures

Darifenacin hydrobromide is administered orally . It undergoes extensive hepatic first-pass metabolism and has a short elimination half-life (3–4 hours) .

Results or Outcomes

The use of Darifenacin hydrobromide in the management of overactive bladder results in increased bladder capacity and reduced frequency of bladder contractions .

Application in the Development of Nanocarrier-Based Transdermal Gel

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences .

Summary of the Application

A study investigated an alternative route of drug delivery by developing a nanometric microemulsion-based transdermal gel for the management of an overactive bladder .

Methods of Application or Experimental Procedures

Oil, surfactant, and cosurfactant were selected based on the solubility of the drug . The D-optimal mixture design was used to optimize the o/w microemulsion wherein the globule size and zeta potential were selected as dependable variables . The optimized microemulsion was gelled using Carbopol 934 P .

Results or Outcomes

The optimized microemulsion showed a globule size of less than 50 nm and a high zeta potential of -20.56 mV . The microemulsion gel could sustain the drug release for 8 hours as reflected in in vitro and ex vivo skin permeation and retention studies . The accelerated stability study showed no significant change in applied storage conditions .

Application in the Treatment of Urinary Incontinence

Summary of the Application

Darifenacin hydrobromide is used to treat symptoms of overactive bladder, such as frequent or urgent urination, and incontinence (urine leakage) .

Methods of Application or Experimental Procedures

Darifenacin hydrobromide is administered orally . It reduces muscle spasms of the bladder and urinary tract .

Results or Outcomes

The use of Darifenacin hydrobromide in the treatment of urinary incontinence results in reduced leaking of urine, feelings of needing to urinate right away, and frequent trips to the bathroom .

Application in the Treatment of Overactive Bladder Syndrome

Summary of the Application

Darifenacin is indicated for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and frequency in adults .

Methods of Application or Experimental Procedures

Darifenacin works by blocking the M3 muscarinic acetylcholine receptor, which is primarily responsible for bladder muscle contractions . It thereby decreases the urgency to urinate .

Results or Outcomes

The use of Darifenacin in the treatment of overactive bladder syndrome results in reduced symptoms of urge urinary incontinence, urgency, and frequency .

Application in the Treatment of Urinary Retention

Summary of the Application

Darifenacin hydrobromide is used to treat urinary retention . It reduces muscle spasms of the bladder and urinary tract .

Methods of Application or Experimental Procedures

Darifenacin hydrobromide is administered orally . It works by reducing muscle spasms of the bladder and urinary tract .

Results or Outcomes

The use of Darifenacin hydrobromide in the treatment of urinary retention results in improved urinary flow and reduced symptoms of urinary retention .

Application in the Treatment of Benign Prostatic Hypertrophy

Summary of the Application

Darifenacin is indicated for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and frequency in adults . It may also be recommended with an alpha blocker to help provide symptomatic benefit for overactive bladder and obstructive symptoms such as likely associated with benign prostatic hypertrophy .

Results or Outcomes

The use of Darifenacin in the treatment of benign prostatic hypertrophy results in reduced symptoms of urge urinary incontinence, urgency, and frequency .

Safety And Hazards

Darifenacin hydrobromide should not be used in people with urinary retention . Adverse drug effects such as dry mouth, constipation, and abnormal vision may be mediated through effects on M3 receptors in these organs . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves .

Zukünftige Richtungen

The recommended starting dose of darifenacin extended-release tablets is 7.5 mg once daily . Based upon individual response, the dose may be increased to 15 mg once daily, as early as two weeks after starting therapy .

Eigenschaften

IUPAC Name

2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/t25-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAVIASOPREUIT-VQIWEWKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046780
Record name Darifenacin hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Darifenacin hydrobromide

CAS RN

133099-07-7
Record name Darifenacin hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133099-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Darifenacin hydrobromide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133099077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Darifenacin hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyrrolidineacetamide, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-, hydrobromide (1:1), (3S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DARIFENACIN HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR02EYQ8GV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Darifenacin hydrobromide
Reactant of Route 2
Reactant of Route 2
Darifenacin hydrobromide
Reactant of Route 3
Reactant of Route 3
Darifenacin hydrobromide
Reactant of Route 4
Reactant of Route 4
Darifenacin hydrobromide
Reactant of Route 5
Darifenacin hydrobromide
Reactant of Route 6
Darifenacin hydrobromide

Citations

For This Compound
379
Citations
S Selvanayagam, B Sridhar… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title compound {systematic name: (S)-3-[(aminocarbonyl)diphenylmethyl]-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidinium bromide}, C28H31N2O2+·Br−, the pyrrolidine rings …
Number of citations: 2 scripts.iucr.org
MV Murthy, C Krishnaiah, K Srinivas, KS Rao… - … of Pharmaceutical and …, 2013 - Elsevier
A selective stability-indicating ultra-performance liquid chromatographic (UPLC) method was developed for the quantitative determination of darifenacin hydrobromide (DFN) and its …
Number of citations: 51 www.sciencedirect.com
N SreeHarsha, A Shariff, YA Shendkar… - Indian J. Pharm. Educ …, 2019 - ijper.org
Background: The formulation and development of new chemical entities has the major challenge of low solubility. A fraction of newly manufactured drugs (40%) have poor hydrophilicity. …
Number of citations: 7 www.ijper.org
D Sridharan, UA Thenmozhi, LP Kumar… - Asian Journal of …, 2011 - indianjournals.com
… , it reveals that, Darifenacin hydrobromide is not official in any of … the Assay of Darifenacin hydrobromide in pharmaceutical dosage … of Darifenacin hydrobromide in tablet dosage form. …
Number of citations: 16 www.indianjournals.com
NA Rajab, AA Hussein - Iraqi Journal of Pharmaceutical Sciences (P-ISSN …, 2019 - iasj.net
… Darifenacin hydrobromide (DH) is the more recent uroselective M3 receptor antagonist for treating uncomplicated OAB. Fast dissolving buccal films are the most innovative oral solid …
Number of citations: 7 www.iasj.net
M Nazeerunnisa, L Garikapati… - American Journal of …, 2014 - scirp.org
… reversed phase high performance liquid chromatographic method (RP-HPLC) was developed for determination of process related impurities and assay of darifenacin hydrobromide (…
Number of citations: 5 www.scirp.org
K Latha, P Lalitha… - Journal of Chemical and …, 2017 - researchgate.net
… The main objective of this study was to formulate and evaluate darifenacin hydrobromide loaded nano-liposomes for prolonged drug release. Drug and excipient compatibility study was …
Number of citations: 3 www.researchgate.net
M Hefnawy, M Mohammed, M Abounassif… - Lat. Am. J …, 2016 - researchgate.net
… Darifenacin hydrobromide which is chemically (S)-3-[(aminocar-bonyl)diphenylmethyl]-1-[2(2,3-di-hy-dro-benzofuran-5-yl)ethyl]pyrrolidinium bromide (Fig. 1), it is used to treat …
Number of citations: 2 www.researchgate.net
A Hussein - Iraqi Journal of Pharmaceutical Sciences (P …, 2018 - bijps.uobaghdad.edu.iq
… darifenacin hydrobromide loaded NLCs to improve the bioavailability of darifenacin hydrobromide … the selection of the best darifenacin hydrobromide loaded NLC which subjected to …
Number of citations: 5 www.bijps.uobaghdad.edu.iq
M Vasantha, V Lakshmanarao, SY Rao, SA Devi… - 2013 - nopr.niscpr.res.in
… the mass of darifenacin hydrobromide. The … darifenacin hydrobromide. The 1H and 13C NMR spectrum patterns and chemical shift values are similar to that of darifenacin hydrobromide. …
Number of citations: 1 nopr.niscpr.res.in

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.